molecular formula C15H7Cl3FNO B15242333 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde

4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde

Cat. No.: B15242333
M. Wt: 342.6 g/mol
InChI Key: VJJFHOQKTGJFIT-UHFFFAOYSA-N
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Description

4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichlorophenylamine and 4-fluorobenzaldehyde.

    Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where the amine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Functional Group Introduction:

    Final Product Formation: The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxylic acid.

    Reduction: Formation of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as apoptosis, cell proliferation, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(2,4,6-trichlorophenyl)indole-2-carboxaldehyde
  • 5-Fluoro-2-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde
  • 4-Chloro-5-(2,4,6-trifluorophenyl)indole-3-carboxaldehyde

Uniqueness

4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trichlorophenyl groups enhances its reactivity and potential bioactivity compared to other similar compounds.

Properties

Molecular Formula

C15H7Cl3FNO

Molecular Weight

342.6 g/mol

IUPAC Name

4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H7Cl3FNO/c16-8-3-10(17)14(11(18)4-8)9-1-2-12-13(15(9)19)7(6-21)5-20-12/h1-6,20H

InChI Key

VJJFHOQKTGJFIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)C=O)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F

Origin of Product

United States

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